Cas no 82294-70-0 (4-methyl-1,3-thiazole-5-carbaldehyde)

4-Methyl-1,3-thiazool-5-carbaldehyde is een organische verbinding met de molecuulformule C5H5NOS. Deze verbinding behoort tot de thiazoolfamilie en wordt gekenmerkt door de aanwezigheid van een aldehydegroep op positie 5 en een methylgroep op positie 4 van de thiazoolring. Het is een veelzijdig tussenproduct in organische synthese, met name voor de productie van farmaceutische stoffen en gespecialiseerde chemicaliën. De aanwezigheid van zowel de thiazoolkern als de aldehydegroep maakt het geschikt voor verdere functionalisering, zoals condensatiereacties of heterocyclische synthese. Het product wordt gewaardeerd om zijn hoge zuiverheid en stabiliteit, wat essentieel is voor precisietoepassingen in onderzoek en industriële processen.
4-methyl-1,3-thiazole-5-carbaldehyde structure
82294-70-0 structure
Productnaam:4-methyl-1,3-thiazole-5-carbaldehyde
CAS-nummer:82294-70-0
MF:C5H5NOS
MW:127.164299726486
MDL:MFCD07368277
CID:60423
PubChem ID:581339

4-methyl-1,3-thiazole-5-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Methyl-5-thiazolecarboxaldehyde
    • FMT
    • 4-Methylthiazole-5-aldehyde
    • 4-methyl-5-formylthiazole
    • 4-Methylthiazole-5-carboxaldehyde
    • 4-methylthiazole-5-carbaldehyde
    • 4-Methyl-1,3-thiazole-5-carbaldehyde
    • 4-methylthiazole-5-carboxyaldehyde
    • 5-Formyl-4-methylthiazole
    • 4-METHYL-5-THIAZOLECARBALDEHYDE
    • 5-THIAZOLECARBOXALDEHYDE, 4-METHYL-
    • JJVIEMFQPALZOZ-UHFFFAOYSA-N
    • 4-Methyl-5-thiazolyl aldehyde
    • 4-Methyl-thiazole-5-carbaldehyde
    • 4-Methyl-5-thiazole carboxaldehyde
    • PubChem9927
    • 4-methyl-5-thiazolaldehyde
    • KSC497Q7T
    • SCHEM
    • 4-Methyl-5-thiazolecarboxaldehyde (ACI)
    • 4-Methyl-5-formyl-1,3-thiazole
    • EN300-93121
    • Z1079442366
    • SCHEMBL363540
    • A840295
    • 82294-70-0
    • BS-3762
    • DTXSID50342386
    • AM20100799
    • 4-METHYL-1,3-THIAZOLE-5-CARBOXALDEHYDE
    • Q-100839
    • FT-0641858
    • M1812
    • 4-Methylthiazole-5-carboxaldehyde, 97%
    • MFCD07368277
    • InChI=1/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H
    • 4-Methyl-1,3-thiazole-5-carbaldehyde #
    • 5-Thiazolecarboxaldehyde 4-methyl
    • BB 0259236
    • AC-5584
    • CS-W011148
    • AKOS000265234
    • A864432
    • SY021358
    • GEO-01943
    • 4-methylthiazol-5-carboaldehyde
    • DB-028974
    • ALBB-006041
    • 4-Methyl-5-thiazolecarboxaldehyde; 4-Methyl-5-formyl-1,3-thiazole; 4-Methyl-5-formylthiazole
    • STK392203
    • 4-methyl-1,3-thiazole-5-carbaldehyde
    • MDL: MFCD07368277
    • Inchi: 1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3
    • InChI-sleutel: JJVIEMFQPALZOZ-UHFFFAOYSA-N
    • LACHT: O=CC1=C(C)N=CS1

Berekende eigenschappen

  • Exacte massa: 127.00900
  • Monoisotopische massa: 127.00918496g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 1
  • Complexiteit: 96.4
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 58.2
  • XLogP3: 1.1

Experimentele eigenschappen

  • Kleur/vorm: Pale yellow crystal
  • Dichtheid: 1.27
  • Smeltpunt: 74-78 °C (lit.)
  • Kookpunt: 118°C/21mmHg(lit.)
  • Vlampunt: 91.8 °C
  • Brekindex: 1.601
  • Waterverdelingscoëfficiënt: Slightly soluble in water.
  • PSA: 58.20000
  • LogboekP: 1.26400

4-methyl-1,3-thiazole-5-carbaldehyde Beveiligingsinformatie

  • Symbool: GHS05
  • Prompt:warning
  • Signaalwoord:Danger
  • Gevaarverklaring: H318
  • Waarschuwingsverklaring: P280-P305 + P351 + P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 41
  • Veiligheidsinstructies: S26-S39
  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:IRRITANT
  • Opslagvoorwaarde:Inert atmosphere,2-8°C
  • Risicozinnen:R41; R43

4-methyl-1,3-thiazole-5-carbaldehyde Douanegegevens

  • HS-CODE:2934100090
  • Douanegegevens:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-methyl-1,3-thiazole-5-carbaldehyde Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
D404426-100g
4-Methyl-thiazole-5-carbaldehyde
82294-70-0 97%
100g
$450 2024-06-05
Enamine
EN300-93121-0.5g
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 95%
0.5g
$21.0 2024-05-21
abcr
AB246611-100g
4-Methyl-1,3-thiazole-5-carboxaldehyde; .
82294-70-0
100g
€128.10 2025-03-19
eNovation Chemicals LLC
D523589-25g
4-Methyl-5-thiazolecarboxaldehyde
82294-70-0 97%
25g
$130 2024-05-24
eNovation Chemicals LLC
Y1298784-5G
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 97%
5g
$75 2023-05-12
TRC
M331443-1g
4-Methylthiazole-5-carboxaldehyde
82294-70-0
1g
$ 58.00 2023-09-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021358-25g
4-Methyl-5-thiazolecarbaldehyde
82294-70-0 >97%
25g
¥74.55 2024-07-10
TRC
M331443-10g
4-Methylthiazole-5-carboxaldehyde
82294-70-0
10g
$ 190.00 2023-09-07
Fluorochem
043360-500g
4-Methyl-5-thiazolecarboxaldehyde
82294-70-0 99%
500g
£572.00 2022-03-01
Enamine
EN300-93121-50.0g
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 95%
50.0g
$130.0 2024-05-21

4-methyl-1,3-thiazole-5-carbaldehyde Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → -12 °C; -14 - -12 °C; 45 min, 12 °C
1.2 Reagents: Monosodium phosphate Solvents: Water ;  -7 - -5 °C; 4 h, -5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referentie
Synthesis of 4-methyl-5-thiazolecarboxaldehyde
Li, Yong-wei; et al, Hebei Gongye Keji, 2007, 24(3), 129-130

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: 1-Methylpiperazine ,  Vitride Solvents: Toluene ;  1 h, 25 °C
1.2 Solvents: Water
Referentie
A facile and selective synthetic method for the preparation of aromatic dialdehydes from diesters via the amine-modified SMEAH reduction system
Hagiya, Kazutake; et al, Synthesis, 2003, (6), 823-828

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Ethanol ;  rt → 5 °C; 5 °C; 2 h, 5 °C → rt
1.2 2 h, rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, cooled
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
3.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
3.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Referentie
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Ethylene glycol
Referentie
Thiamine analogs. I. β-(4-Methyl-5-thiazolyl)alanine
Buchman, Edwin R.; et al, Journal of the American Chemical Society, 1939, 61, 891-3

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, cooled; 4 h, 25 °C
2.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2.5 h, < 40 °C; < 40 °C → 5 °C
2.2 Reagents: Water ;  15 min, < 15 °C
2.3 Reagents: Oxygen ,  Ozone Solvents: Methanol ,  Dichloromethane ;  200 min, -78 °C; -78 °C → -40 °C
2.4 Reagents: Sodium sulfite Solvents: Water ;  -40 °C → 25 °C
Referentie
Concise Synthesis of Vinylheterocycles through β-Elimination under Solventless Phase Transfer Catalysis Conditions
Albanese, Domenico; et al, Organic Process Research & Development, 2008, 12(4), 736-739

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite Catalysts: Dimethyl sulfoxide Solvents: Tetrahydrofuran ;  20 min, 30 °C; 1 h, 30 °C
Referentie
Dimethyl sulfoxide-accelerated reductive deamination of aromatic amines with t-BuONO in tetrahydrofuran
Fang, Lu; et al, Journal of Chemical Research, 2018, 42(11), 579-583

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  0.5 h, 0 °C; 0 °C → reflux; 4 h, reflux
2.1 Reagents: tert-Butyl nitrite Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 °C; 1 h, 30 °C
Referentie
Study on the synthesis of 4-methyl-5-formylthiazole
Ye, Long-fei; et al, Jingxi Huagong Zhongjianti, 2015, 45(2), 23-25

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
1.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
1.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Referentie
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  0.5 h, 0 - 5 °C
1.2 Solvents: 1,2-Dichloroethane ;  0 - 5 °C; 5 h, reflux; reflux → rt
1.3 Reagents: Water ;  0.5 h, cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
2.1 Reagents: Sodium nitrite ,  Sodium hypophosphite Solvents: Water ;  2 °C → rt; 3 h, rt
Referentie
Synthesis of 4-methyl-5-formylthiazole
Liu, Yan-bin; et al, Zhejiang Huagong, 2012, 43(5), 22-25

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  cooled; < 20 °C; 1 h, < 20 °C; 4 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → -12 °C; -14 - -12 °C; 45 min, 12 °C
2.2 Reagents: Monosodium phosphate Solvents: Water ;  -7 - -5 °C; 4 h, -5 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referentie
Synthesis of 4-methyl-5-thiazolecarboxaldehyde
Li, Yong-wei; et al, Hebei Gongye Keji, 2007, 24(3), 129-130

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Zirconium dioxide ,  Chromium
Referentie
Novel direct hydrogenation process of aromatic carboxylic acids to the corresponding aldehydes with zirconia catalyst
Yokoyama, T.; et al, Studies in Surface Science and Catalysis, 1994, 90, 47-58

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Diethyl ether
Referentie
α-Amino-β-(4-methylthiazole-5) propionic acid, a possible precursor of aneurin
Harington, C. R.; et al, Journal of the Chemical Society, 1939, 443, 443-6

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 °C; 1 h, 30 °C
Referentie
Study on the synthesis of 4-methyl-5-formylthiazole
Ye, Long-fei; et al, Jingxi Huagong Zhongjianti, 2015, 45(2), 23-25

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2.5 h, < 40 °C; < 40 °C → 5 °C
1.2 Reagents: Water ;  15 min, < 15 °C
1.3 Reagents: Oxygen ,  Ozone Solvents: Methanol ,  Dichloromethane ;  200 min, -78 °C; -78 °C → -40 °C
1.4 Reagents: Sodium sulfite Solvents: Water ;  -40 °C → 25 °C
Referentie
Concise Synthesis of Vinylheterocycles through β-Elimination under Solventless Phase Transfer Catalysis Conditions
Albanese, Domenico; et al, Organic Process Research & Development, 2008, 12(4), 736-739

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium ,  Barium sulfate Solvents: Xylene ;  140 °C
Referentie
Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole
Bai, Nan; et al, Molecules, 2008, 13(4), 943-947

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
2.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
2.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Referentie
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

4-methyl-1,3-thiazole-5-carbaldehyde Raw materials

4-methyl-1,3-thiazole-5-carbaldehyde Preparation Products

4-methyl-1,3-thiazole-5-carbaldehyde Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:82294-70-0)4-Methyl-5-thiazolecarboxaldehyde
A10025
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):193.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:82294-70-0)4-Methylthiazole-5-carboxaldehyde
sfd18034
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek